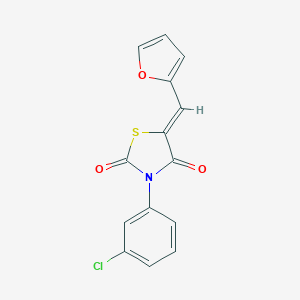
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has been extensively studied due to its diverse applications in scientific research. This compound is also known as a thiazolidinedione, which is a class of drugs used to treat type 2 diabetes. However,
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its diverse range of applications. It has been shown to have potential in various fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in scientific research. One potential direction is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Finally, more studies are needed to investigate the potential side effects of using this compound in lab experiments, which could help to optimize its use in future research.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzaldehyde and furfural with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C14H8ClNO3S |
Peso molecular |
305.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H8ClNO3S/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- |
Clave InChI |
PXQUAKYRZAYINV-WQLSENKSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)

![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)
![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)